molecular formula C22H30N2O5S2 B2854586 ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE CAS No. 331850-87-4

ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B2854586
CAS No.: 331850-87-4
M. Wt: 466.61
InChI Key: UMFMBUOHBUFUNB-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a benzoyl group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common method includes the condensation of 4-(dipropylsulfamoyl)benzoic acid with 4,5-dimethylthiophene-3-carboxylic acid ethyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted thiophene or benzoyl derivatives.

Scientific Research Applications

ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes, inhibiting their activity. The benzoyl and thiophene rings can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[[4-(methylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate
  • Ethyl 2-[[4-(ethylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate

Uniqueness

ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to its dipropylsulfamoyl group, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5S2/c1-6-13-24(14-7-2)31(27,28)18-11-9-17(10-12-18)20(25)23-21-19(22(26)29-8-3)15(4)16(5)30-21/h9-12H,6-8,13-14H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFMBUOHBUFUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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